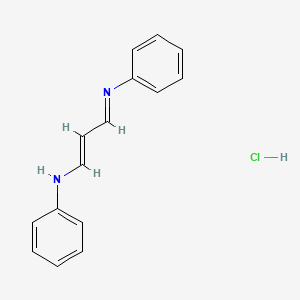

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Description

N-(3-(Phenylamino)allylidene)aniline hydrochloride (CAS 50328-50-2; 28140-60-5) is a Schiff base derivative characterized by an allylidene backbone bridging two aniline groups, with a hydrochloride salt enhancing its stability and solubility . Its molecular formula is C₁₅H₁₅ClN₂ (MW: 258.75 g/mol), and its structure features conjugated π-bonds and intramolecular hydrogen bonding, which influence its reactivity and applications in organic synthesis . The compound is utilized in the preparation of fluorescent probes (e.g., Cy5/5.5COOH) for biomedical imaging and is listed in the U.S. EPA’s Endocrine Disruptor Screening Program, highlighting regulatory scrutiny .

Properties

IUPAC Name |

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBURVPAHHUIK-AVUWLFEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892076 | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50328-50-2, 28140-60-5, 58467-94-0 | |

| Record name | Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(phenylamino)allylidene]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-(phenylamino)allylidene]aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Phenylamino)allylidene)aniline hydrochloride typically involves the reaction of aniline with malonaldehyde in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Aniline} + \text{Malonaldehyde} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(3-(Phenylamino)allylidene)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

N-(3-(Phenylamino)allylidene)aniline hydrochloride has been extensively studied for its applications in various scientific fields:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of luminescent materials, particularly in the development of aggregation-induced emission (AIE) materials for use in light-emitting diodes (LEDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of N-(3-(Phenylamino)allylidene)aniline hydrochloride involves its interaction with various molecular targets and pathways. The compound exhibits strong solid-state emission due to its aggregation-induced emission (AIE) properties. The AIE mechanism is driven by the restriction of intramolecular motion, which enhances the emission intensity in the aggregated state. This property makes it suitable for applications in luminescent materials and optoelectronic devices .

Comparison with Similar Compounds

N-(3-(Phenylamino)allylidene)aniline (Free Base)

- CAS : 1497-49-0

- Molecular Formula : C₁₅H₁₄N₂

- Key Differences :

- Applications: Primarily used in non-polar solvents for coordination chemistry studies.

N-(5-(Phenylimino)penta-1,3-dien-1-yl)aniline Hydrochloride

- CAS : 4485-89-6

- Molecular Formula : C₁₇H₁₇ClN₂ (MW: 284.79 g/mol)

- Key Differences :

4-Chloro-N-(3-phenylallylidene)aniline

- CAS: Not explicitly provided (see ).

- Molecular Formula : C₁₅H₁₂ClN

- Key Differences: Chloro substituent at the para position increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Absence of phenylamino group reduces hydrogen-bonding capacity, affecting crystal packing and solubility .

- Applications : Used in synthesizing coordination complexes for catalytic studies .

3-Chloro-N-phenyl-phthalimide

- CAS: Not explicitly provided (see ).

- Molecular Formula: C₁₄H₈ClNO₂

- Key Differences: Cyclic phthalimide structure with a chloro substituent, imparting rigidity and thermal stability . Used as a monomer for polyimides, contrasting with the linear Schiff base structure of the target compound .

Biological Activity

N-(3-(Phenylamino)allylidene)aniline hydrochloride, a compound with significant potential in biochemical applications, has garnered interest for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and implications for future research, supported by data tables and case studies.

1. Chemical Profile

Molecular Characteristics:

- Molecular Formula: C₁₅H₁₅ClN₂

- Molecular Weight: 258.74 g/mol

- Physical State: Solid

- Melting Point: >230°C

- Boiling Point: 391.7°C at 760 mmHg

This compound is categorized as an imine derivative due to the presence of a C=N bond, which plays a crucial role in its reactivity and biological interactions .

This compound exhibits notable interactions with various biomolecules:

Enzyme Inhibition:

- The compound has been shown to inhibit specific tyrosine kinases, enzymes that are critical in signaling pathways related to cell growth and differentiation .

Cellular Effects:

- It modulates cell signaling pathways, notably the MAPK/ERK pathway, influencing gene expression and cellular metabolism .

The mechanism of action involves several key processes:

- Binding Interactions: The compound binds to the active sites of enzymes, inhibiting their function by preventing substrate binding.

- Aggregation-Induced Emission (AIE): this compound exhibits AIE properties, which enhance luminescence when the compound is in an aggregated state. This property is beneficial for applications in luminescent materials and optoelectronic devices .

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits tyrosine kinases involved in signaling |

| Gene Expression Modulation | Affects transcription factors influencing gene activity |

| AIE Properties | Enhances luminescence in aggregated states |

4. Case Studies

Recent studies highlight the biological activity of this compound:

- Study on Cellular Uptake: A study demonstrated that compounds similar to this compound could improve cellular uptake due to their hydrophilic nature, leading to enhanced therapeutic efficacy .

- In Vivo Stability Analysis: Research involving fluorescent probes indicated that derivatives of this compound exhibited prolonged circulation times in vivo, attributed to their surface properties that minimize nonspecific interactions .

5. Applications and Future Directions

The unique properties of this compound suggest several applications:

- Drug Development: Its ability to inhibit key enzymes makes it a candidate for developing new therapeutic agents targeting diseases related to dysregulated kinase activity.

- Fluorescent Probes: The AIE characteristics position it well for use in imaging applications within biological systems.

Q & A

Q. How can researchers synthesize and characterize N-(3-(Phenylamino)allylidene)aniline hydrochloride?

Methodological Answer: The compound is synthesized via Schiff base formation between aniline derivatives and a conjugated aldehyde precursor. For example, malonaldehyde derivatives can react with two equivalents of aniline under acidic conditions, followed by HCl treatment to isolate the hydrochloride salt . Characterization involves:

Q. What are the solubility challenges and recommended purification methods for this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol) . For purification:

- Recrystallization from methanol/ethanol mixtures yields high-purity crystals.

- Column chromatography (silica gel, CHCl/MeOH gradient) removes unreacted aniline or aldehyde precursors.

- TGA/DSC analysis confirms thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How does the halogen bonding in this compound drive aggregation-induced emission (AIE)?

Methodological Answer: The AIE mechanism arises from restricted intramolecular rotation (RIR) in the solid state. Halogen bonds (Cl···N interactions) between adjacent molecules enhance structural rigidity, suppressing non-radiative decay pathways. Experimental validation includes:

Q. What structural features influence its optical properties in materials science applications?

Methodological Answer: The planar conjugated backbone and intermolecular halogen bonding are critical:

Q. How can researchers optimize synthetic yields for large-scale preparation?

Methodological Answer: Yield optimization strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.